molecular formula C8H7ClN6O B8286901 3-Chloro-6-(4-carbamoyl-5-amino-1-pyrazolyl)-pyridazine

3-Chloro-6-(4-carbamoyl-5-amino-1-pyrazolyl)-pyridazine

Cat. No. B8286901
M. Wt: 238.63 g/mol
InChI Key: LFOATVLSHMDCQM-UHFFFAOYSA-N
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Patent
US04251658

Procedure details

A mixture of 10 g. of 3-chloro-6-(4-cyano-5-amino-1-pyrazolyl)-pyridazine (prepared according to Example 24), 20 ml. dimethylformamide and 40 ml. of 98% hydrazine hydrate is heated at 90°-95° C. for 5 hours. After cooling the precipitated product is filtered, washed with water and ethanol, triturated with 50 ml. of hot ethanol, filtered and dried. Yield: 9.1 g. (93%); m.p.: 264°-266° C. The hydrochloride melts at 253°-256° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([NH2:13])=[C:11]([C:14](=O)[NH2:15])[CH:10]=[N:9]2)=[CH:6][CH:7]=1.O.[NH2:18][NH2:19]>CN(C)C=O>[NH:18]([C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([NH2:13])=[C:11]([C:14]#[N:15])[CH:10]=[N:9]2)=[CH:6][CH:7]=1)[NH2:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)N1N=CC(=C1N)C(N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10 g
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitated product
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
triturated with 50 ml
FILTRATION
Type
FILTRATION
Details
of hot ethanol, filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N(N)C=1N=NC(=CC1)N1N=CC(=C1N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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